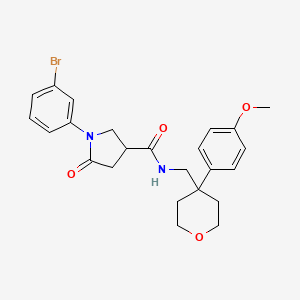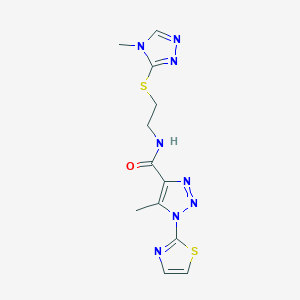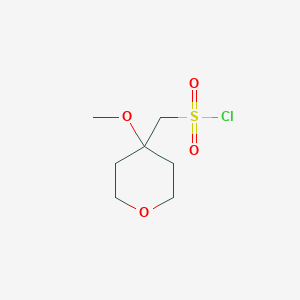
1-(3-bromophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H27BrN2O4 and its molecular weight is 487.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Orally Active CCR5 Antagonists : A practical synthesis method for creating orally active CCR5 antagonists was developed using a compound structurally related to 1-(3-bromophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide. This method involved esterification, intramolecular Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation steps, providing an efficient route to synthesize these antagonists (Ikemoto et al., 2005).
Radiotracer Development
- PET Radiotracers for CB1 Cannabinoid Receptors : The compound's related structures have been utilized in the synthesis of radiotracers for positron emission tomography (PET), particularly for studying CB1 cannabinoid receptors in the brain. These radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrate the potential of these compounds in neurological imaging (Katoch-Rouse & Horti, 2003).
Chemical Synthesis and Drug Intermediates
- Dicarboxylic Acid Amides and Diamides : The compound and its derivatives have been used to synthesize a variety of dicarboxylic acid amides and diamides. This includes the condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, yielding N,N'-disubstituted oxamides and siccinamides (Aghekyan et al., 2018).
Potential in Biomedical Applications
- Biomedical Applications : Compounds structurally related to this compound have shown promise in various biomedical applications, including the regulation of inflammatory diseases. Their structures and synthesis methods have been carefully studied for these potential applications (Ryzhkova et al., 2020).
Anticoagulant Intermediates
- Anticoagulant Synthesis : Related compounds have been used as intermediates in the synthesis of anticoagulants, such as apixaban. This underscores the compound's utility in creating medically significant drugs (Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O4/c1-30-21-7-5-18(6-8-21)24(9-11-31-12-10-24)16-26-23(29)17-13-22(28)27(15-17)20-4-2-3-19(25)14-20/h2-8,14,17H,9-13,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFPMWBMYIFNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)
![4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2430745.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2430746.png)



![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)
![1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2430759.png)

![5-[(Z)-(4-methoxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2430761.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2430762.png)

![1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2430765.png)
